2-Aminonicotinic acid (2-ANA) is a naturally occurring metabolite, meaning it's a product formed through the breakdown of other molecules in living organisms. One of its primary sources is the essential vitamin, nicotinamide adenine dinucleotide (NAD). NAD plays a crucial role in various cellular processes, including energy metabolism, cell signaling, and DNA repair [source: PubChem, ]. Research suggests that 2-ANA levels in the body may be an indicator of NAD status and potentially influence various health conditions [source: PubMed, ].
The potential therapeutic applications of 2-ANA are currently under investigation. Initial research suggests it may have various effects, including:
2-Aminonicotinic acid, with the chemical formula C₆H₆N₂O₂ and CAS number 5345-47-1, is a pyridine derivative featuring an amino group at the second position and a carboxylic acid group at the third position. This compound is characterized by its unique structure that combines both nitrogen functionalities and a carboxylic acid, contributing to its diverse chemical properties and biological activities. It has a molecular weight of 138.12 g/mol and exhibits good solubility in water .
Research indicates that 2-aminonicotinic acid possesses several biological activities:
Several methods for synthesizing 2-aminonicotinic acid have been reported:
2-Aminonicotinic acid finds applications across various fields:
Interaction studies involving 2-aminonicotinic acid have highlighted its potential as a ligand for various biological targets. These studies often focus on:
Several compounds share structural similarities with 2-aminonicotinic acid, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-5-methylnicotinic acid | 532440-94-1 | 0.96 |
2-Amino-4-pyridinecarboxylic acid | 13362-28-2 | 0.88 |
2-Amino-6-chloronicotinic acid | 58584-92-2 | 0.84 |
3-Aminonicotinic acid | 13362-26-0 | 0.90 |
Nicotinic acid | 54-11-5 | N/A |
These compounds are notable for their varying degrees of biological activity and synthetic utility, emphasizing the unique position of 2-aminonicotinic acid within this group due to its specific amino and carboxylic functionalities.
First characterized in the mid-20th century, 2-aminonicotinic acid gained prominence after its identification as a metabolite in nicotinic acid pathways. Early X-ray diffraction studies in 1997 confirmed its zwitterionic crystal structure (space group P2₁/c) with distinct N–H···O hydrogen bonds (2.652–2.807 Å). The compound’s stability in both aqueous and organic solvents facilitated its adoption as a ligand in coordination chemistry, particularly for copper(II) complexes exhibiting antimicrobial activity.
As a bioisostere of nicotinamide, 2-aminonicotinic acid serves as a privileged scaffold in CNS drug development. Its derivatives show potent inhibition of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), reducing neurotoxic quinolinic acid production by 89% in rat models. Structural modifications at the C3 position have yielded candidates with dual antitubercular and anticonvulsant activities, demonstrating IC₅₀ values <1 μM against Mycobacterium tuberculosis H37Rv.
Compared to isomeric analogs:
Property | 2-Aminonicotinic Acid | 6-Aminopyridine-2-Carboxylic Acid |
---|---|---|
pKa (predicted) | 2.94 | 4.12 |
Melting Point (°C) | 295–297 | 278–280 |
Hydrogen Bond Donors | 2 | 2 |
Zwitterionic Form | Yes | No |
This table highlights 2-aminonicotinic acid’s enhanced acidity and thermal stability versus positional isomers, attributed to resonance stabilization of the deprotonated carboxylate.
Ongoing investigations focus on:
The industrial synthesis of 2-ANA often begins with 2-chloro-3-trichloromethylpyridine as a key precursor. This method involves a high-pressure reaction with liquid ammonia, yielding 2-aminonicotinic acid after hydrolysis. The process typically operates at temperatures between 80–120°C and pressures of 5–15 bar, achieving yields exceeding 85% . A critical step is the selective replacement of the chlorine atom at the 2-position of the pyridine ring, which requires precise control of stoichiometry to minimize byproducts like 3-trichloromethylpyridine derivatives.
Industrial reactors employ continuous-flow systems to manage the exothermic nature of the ammonia reaction. These systems utilize corrosion-resistant alloys (e.g., Hastelloy C-276) to withstand ammonia’s corrosive effects. Recent optimizations have reduced reaction times from 24 hours to 8–12 hours by introducing microwave-assisted heating, which enhances energy efficiency .
Post-amination hydrolysis is conducted under acidic or basic conditions:
Parameter | Acidic Hydrolysis | Basic Hydrolysis |
---|---|---|
Temperature (°C) | 60 | 80 |
Time (hours) | 4–6 | 3–5 |
Yield (%) | 92 | 88 |
Byproduct Formation | <5% | <8% |
A streamlined one-pot method involves condensing 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride under reflux in ethanol. This approach eliminates intermediate isolation steps, achieving yields of 78–82% with >95% purity [4]. The reaction proceeds via in situ decarboxylation, mimicking the Guareschi-Thorpe condensation mechanism [4].
Copper catalysts with N¹,N²-diarylbenzene-1,2-diamine ligands enable amination of aryl chlorides at mild temperatures (25–50°C) [5]. For 2-ANA synthesis, this method uses 2-chloronicotinic acid and ammonium hydroxide, achieving 89% yield with a catalyst loading of 2–5 mol%. Key advantages include:
Emerging routes employ 2-fluoronicotinic acid or 2-bromonicotinic acid as substrates, leveraging cheaper halogenated precursors. For example, nickel-catalyzed cross-coupling with ammonia surrogates (e.g., hexamethyldisilazane) achieves 75–80% yields under ambient conditions [6].
Industrial methods generate chlorinated byproducts (e.g., HCl gas), necessitating scrubbers for emission control. Lifecycle analyses indicate that copper-catalyzed protocols reduce carbon footprints by 40% compared to ammonia-based routes [5].
Solvent | Environmental Impact | Reaction Efficiency |
---|---|---|
DMF | High toxicity | Excellent solubility |
Ethanol | Low toxicity | Moderate solubility |
Water | Non-toxic | Low solubility |
Recent shifts toward aqueous-ethanol mixtures (3:1 v/v) balance solubility and sustainability, achieving 80% yields in hydrolysis steps .
Method | Cost per kg (USD) | Yield (%) |
---|---|---|
Industrial (ammonia) | 120–150 | 85 |
Copper-catalyzed | 200–220 | 89 |
One-pot laboratory | 300–350 | 82 |
Industrial routes dominate due to economies of scale, despite higher initial capital costs.
2-Chloro-3-trichloromethylpyridine remains the most cost-effective precursor (USD 50–70/kg), though supply chain vulnerabilities exist. Alternative precursors like 2-fluoronicotinic acid (USD 90–110/kg) offer flexibility but at higher costs [1] [6].
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